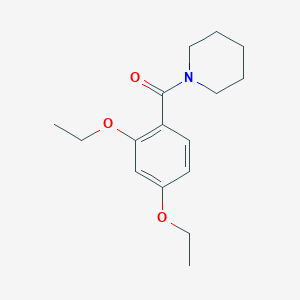![molecular formula C19H13ClN6 B4756852 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4756852.png)
2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Descripción general
Descripción
2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential application in the treatment of various diseases. This compound belongs to the class of quinazoline derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is not fully understood. However, it is believed to exert its pharmacological effects by targeting specific signaling pathways and enzymes involved in the pathogenesis of various diseases. The compound has been shown to inhibit the activity of certain kinases and enzymes, which play a crucial role in the progression of cancer and inflammatory disorders.
Biochemical and Physiological Effects:
2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the viral load in infected cells. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline in lab experiments include its high potency, selectivity, and low toxicity. The compound can be synthesized in large quantities with high purity, making it suitable for in vitro and in vivo studies. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for specialized equipment for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the research on 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline. One potential area of research is the development of new analogs of the compound with improved pharmacological properties. Another direction is the investigation of the compound's potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its synthesis and formulation for clinical use.
In conclusion, 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a promising compound that has shown potential in the treatment of various diseases. Its synthesis method has been optimized, and its pharmacological effects have been extensively studied. Further research is needed to fully understand its mechanism of action and to develop new analogs for clinical use.
Aplicaciones Científicas De Investigación
2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies as an anticancer, anti-inflammatory, and antiviral agent. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6/c20-15-9-22-25(11-15)10-13-5-7-14(8-6-13)18-23-19-16-3-1-2-4-17(16)21-12-26(19)24-18/h1-9,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUFNKXNYJQQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)CN5C=C(C=N5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-methylbenzamide](/img/structure/B4756774.png)
![N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4756779.png)
![[(2-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio]acetic acid](/img/structure/B4756782.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4756790.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4756796.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4756800.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4756802.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4756809.png)
![N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4756838.png)
![2-(4-fluorophenyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4756844.png)
![N-cyclopropyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4756854.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4756861.png)
![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4756871.png)
